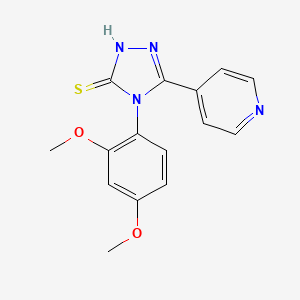
3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring, an iodine atom at the 4 position of the phenyl group, and a sulfonamide group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amines.
Halogenation: Fluorine atoms are introduced at the 3 and 4 positions of the benzene ring.
Sulfonation: A sulfonamide group is attached to the benzene ring.
Iodination: An iodine atom is introduced at the 4 position of the phenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps as the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain proteins, thereby modulating their activity. The sulfonamide group can also play a role in its interaction with biological molecules.
類似化合物との比較
Similar Compounds
3,4-difluorobenzenesulfonamide: Lacks the iodine atom, which may affect its reactivity and binding properties.
4-iodobenzenesulfonamide: Lacks the fluorine atoms, which can influence its chemical stability and biological activity.
3,4-difluoronitrobenzene: Contains nitro groups instead of the sulfonamide group, leading to different chemical and biological properties.
Uniqueness
3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide is unique due to the combination of fluorine and iodine atoms along with the sulfonamide group. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
3,4-difluoro-N-(4-iodophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2INO2S/c13-11-6-5-10(7-12(11)14)19(17,18)16-9-3-1-8(15)2-4-9/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFPMTOWIMGTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5884826.png)

![N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B5884841.png)


![N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B5884879.png)
![1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)
![2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5884891.png)

![4-METHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE](/img/structure/B5884917.png)
![2-[4-chloro-2-methyl-5-(phenylsulfamoyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5884930.png)

